Dehydroepiandrosterone 3-glucuronide

Androgen Metabolism Urinary Biomarkers Steroidomics

Using non-certified DHEA conjugates or sulfate surrogates to quantify urinary DHEA 3-glucuronide introduces systematic bias from differential ionization and chromatographic behavior. This certified reference standard (CAS 3331-64-4) is the exact analyte required for: • LC-MS/MS quantification of 15 urinary steroid glucuronides in pediatric and adult cohorts • WADA-accredited GC-MS/IRMS confirmation at the 100 ng/mL trigger threshold • UGT2B15/UGT2B17 activity probing in prostate cancer intracrinology research Supplied with full Certificate of Analysis; suitable for method validation and routine calibration without enzymatic hydrolysis.

Molecular Formula C25H36O8
Molecular Weight 464.5 g/mol
CAS No. 3331-64-4
Cat. No. B1194978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroepiandrosterone 3-glucuronide
CAS3331-64-4
Molecular FormulaC25H36O8
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C
InChIInChI=1S/C25H36O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h3,13-16,18-21,23,27-29H,4-11H2,1-2H3,(H,30,31)/t13-,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1
InChIKeyGLONBVCUAVPJFV-PCDHEYSGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dehydroepiandrosterone 3-Glucuronide (CAS 3331-64-4): Procurement Guide for Clinical Research & Bioanalytical Reference Standards


Dehydroepiandrosterone 3-glucuronide (DHEA-3G), CAS 3331-64-4, is a phase II steroid glucuronide conjugate [1] formed by the UDP-glucuronosyltransferase (UGT)-mediated conjugation of dehydroepiandrosterone (DHEA) at the C3 hydroxyl position [2]. With a molecular formula of C₂₅H₃₆O₈ and a molecular mass of 464.55 Da [3], this endogenous metabolite functions as a hydrophilic excretion product and a critical biomarker for assessing peripheral androgen metabolism and intracrine activity [2][4]. Unlike its sulfate counterpart (DHEA-S), DHEA-3G exhibits distinct biological, pharmacokinetic, and analytical properties that preclude simple substitution in research and clinical assays.

Why Generic Substitution Fails: The Critical Distinction of DHEA 3-Glucuronide in Steroid Metabolite Analysis


Substituting DHEA 3-glucuronide with other DHEA conjugates or alternative androgen glucuronides in analytical or clinical workflows leads to significant quantitative and interpretive errors. While DHEA-sulfate (DHEA-S) serves as the primary circulating reservoir of DHEA, DHEA-3G represents a distinct metabolic endpoint with a divergent excretion profile and a unique role in reflecting peripheral androgen action [1]. For instance, the total mean urinary excretion of DHEA is predominantly as sulfate (1618.4 nmol/L in adolescents) rather than glucuronide [2], meaning assays that fail to specifically target DHEA-3G will miss or misinterpret specific metabolic flux. Furthermore, DHEA-3G cannot be replaced by testosterone or DHEA-S as a marker of androgenic activity; studies have shown no correlation between serum testosterone and androgen glucuronides [3], underscoring that DHEA-3G provides information orthogonal to other circulating steroids. The evidence below quantifies these differential characteristics to inform rigorous procurement and experimental design decisions.

Quantitative Differentiation Evidence: DHEA 3-Glucuronide vs. Sulfate Conjugate and Alternative Biomarkers


Differential Excretion Profile: DHEA-3G vs. DHEA-Sulfate in Human Urine

DHEA-3G and DHEA-sulfate (DHEA-S) exhibit markedly different excretion profiles in human urine across developmental stages. A validated LC-MS/MS method quantifying 15 urinary steroid glucuronides [1] demonstrated that DHEA is excreted mostly as sulfate in all age groups, with the sulfate conjugate reaching 1618.4 nmol/L in the 15-20 year age group, whereas the glucuronide conjugate levels are substantially lower [1]. This contrasts with androsterone and etiocholanolone, which are predominantly excreted as glucuronides (4374.3 nmol/L and 3588.5 nmol/L, respectively) [1].

Androgen Metabolism Urinary Biomarkers Steroidomics LC-MS/MS Quantification

Androgenic Activity Marker Superiority: DHEA-3G vs. Serum Testosterone

In a study administering 10 mL of 20% DHEA solution percutaneously to men for 14 days [1], serum DHEA and DHEA-S increased by 175% and 90% respectively, while serum testosterone and DHT remained unchanged [1]. In contrast, the conjugated metabolites of DHT, including androsterone glucuronide, increased by about 75% [1]. This demonstrates that DHEA glucuronide metabolites reflect peripheral androgen formation (intracrine activity) that is not captured by serum testosterone levels. In women, DHEA administration increased testosterone by about 50% (0.8 nM), while androsterone glucuronide increased by 125% [1].

Intracrinology Androgen Biomarkers DHEA Supplementation Endocrine Disruption

Anti-Doping Screening Threshold: DHEA Glucuronide vs. DHEA-Sulfate

A study on oral DHEA administration (50 mg) in healthy men established a concentration threshold of 300 μg/L of DHEA glucuronide for screening DHEA abuse in sport [1]. This threshold is based on the specific excretion kinetics of the glucuronide conjugate, which is a major urinary metabolite alongside sulfoconjugates [1]. The detection window for a single replacement dose is limited to approximately 8 hours due to extensive first-pass hepatic metabolism [1]. The World Anti-Doping Agency (WADA) Technical Document TD2004EAAS specifies that urine samples containing DHEA concentrations greater than 100 ng/mL (as equivalent to the glucuronide) must be submitted for confirmatory isotope ratio mass spectrometry (IRMS) analysis [2].

Doping Control Sports Drug Testing GC-MS Biomarker Thresholds

Pharmacokinetic Response to DHEA Supplementation: 3α-Androstanediol Glucuronide vs. Testosterone

In a 6-month randomized, placebo-controlled trial of oral DHEA (25 mg/day) in postmenopausal women [1], serum 3α-androstanediol glucuronide (3α-diol-G), a key glucuronide metabolite, increased from a baseline of 2.66 ng/mL to 10.7 ng/mL at month 3, representing a 302% increase [1]. In comparison, serum testosterone increased from 17.9 ng/dL to 28.7 ng/dL (60% increase), and DHT increased from 6.91 ng/dL to 17.4 ng/dL (152% increase) [1]. The fold-change in the glucuronide metabolite was substantially greater than that of the active androgens.

Pharmacokinetics Postmenopausal Hormone Therapy Androgen Metabolites Clinical Trial Biomarkers

Enzymatic Specificity and Prostate Cancer Biomarker Potential: UGT2B15/17-Dependent Formation

The formation of DHEA-3G is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT2B15 and UGT2B17, which are also responsible for the glucuronidation of dihydrotestosterone (DHT) metabolites such as androstane-3α-diol and androsterone [1]. These enzymes control androgen inactivation in prostate cells, and approximately 50% of androgens in the prostate are derived from adrenal steroids including DHEA and DHEA-S [1]. The glucuronidation capacity of these enzymes influences the androgen signaling pathway and is implicated in prostate cancer evolution [1].

Prostate Cancer UGT Enzymes Androgen Inactivation Metabolic Flux

High-Value Procurement Scenarios for Dehydroepiandrosterone 3-Glucuronide (CAS 3331-64-4)


Targeted LC-MS/MS Quantification of Urinary Steroid Glucuronides in Pediatric Endocrinology

Procurement of a certified DHEA-3G reference standard is essential for laboratories implementing the validated LC-MS/MS method for simultaneous quantification of 15 urinary steroid glucuronides [1]. This method distinguishes DHEA glucuronide from DHEA sulfate (which is excreted at >100-fold higher concentrations) [1], requiring an authentic glucuronide standard for accurate calibration. The method has been successfully applied to 67 pediatric urine samples, enabling age-stratified reference range establishment [1].

Intracrinology Studies Assessing Peripheral Androgen Action

Research investigating the intracrine conversion of DHEA to active androgens in peripheral tissues relies on DHEA glucuronide metabolites as reliable markers of total androgen pool [2]. As demonstrated in 14-day percutaneous DHEA administration studies, serum testosterone remains unchanged in men while androsterone glucuronide increases by 75% [2]. This scenario demands DHEA-3G and related glucuronide standards to accurately quantify the metabolic flux not captured by circulating active androgens.

Anti-Doping Control Laboratory DHEA Screening and Confirmation

WADA-accredited laboratories require DHEA glucuronide reference material to calibrate GC-MS and LC-MS/MS assays for the 300 μg/L screening threshold [3] and the 100 ng/mL IRMS trigger [4]. Using a sulfate standard would produce systematic bias due to differential ionization efficiency and chromatographic behavior, potentially leading to false negatives or inaccurate IRMS referrals.

Prostate Cancer Research on UGT2B15/17-Mediated Androgen Inactivation

Studies examining the role of UGT2B15 and UGT2B17 in prostate cancer progression utilize DHEA-3G as a substrate and product probe for glucuronidation activity [5]. Since approximately 50% of prostatic androgens derive from adrenal DHEA [5], measuring DHEA-3G formation provides a direct readout of the androgen inactivation pathway that is distinct from sulfation, guiding research into novel therapeutic targets and prognostic markers.

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